molecular formula C17H21NO3 B11843618 3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione CAS No. 52764-95-1

3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione

Cat. No.: B11843618
CAS No.: 52764-95-1
M. Wt: 287.35 g/mol
InChI Key: KNXNPLYHIGKLBK-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-3-azaspiro[55]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a bicyclic system and an azaspiro ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione typically involves the formation of the spirocyclic core followed by the introduction of the methoxyphenyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The methoxyphenyl group can then be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or modify substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxaspiro[5.5]undecane-2,4-dione
  • 3,9-Disubstituted-spiro[5.5]undecane derivatives
  • 1,3-Dioxane-1,3-dithiane spiranes

Uniqueness

3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione is unique due to the presence of the methoxyphenyl group, which imparts specific chemical and biological properties. This distinguishes it from other spirocyclic compounds and makes it a valuable target for research and development.

Properties

CAS No.

52764-95-1

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

3-(2-methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C17H21NO3/c1-21-14-8-4-3-7-13(14)18-15(19)11-17(12-16(18)20)9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-12H2,1H3

InChI Key

KNXNPLYHIGKLBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CC3(CCCCC3)CC2=O

Origin of Product

United States

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